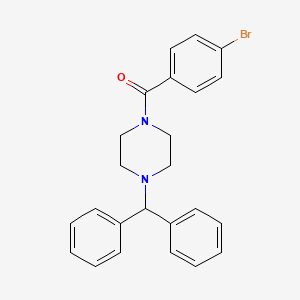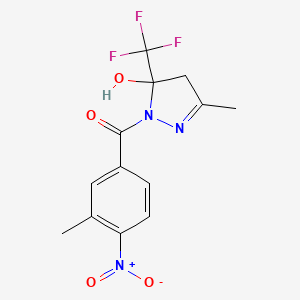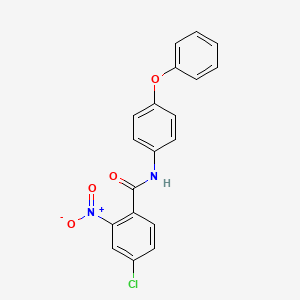![molecular formula C19H22FN3O2 B6063218 {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6063218.png)
{3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol involves the inhibition of certain enzymes that are involved in the inflammatory and immune response. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of pro-inflammatory mediators. Moreover, it has been shown to enhance the production of interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are involved in the immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been found to enhance the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol is its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and anti-tumor activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol. One of the directions is the development of new drugs based on this compound for the treatment of inflammatory and immune-related diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Additionally, the development of new synthesis methods for this compound could lead to its wider use in scientific research.
Synthesemethoden
The synthesis of {3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol involves several steps. The starting material is 4-fluorobenzyl chloride, which is reacted with 5-methyl-2-pyrazinecarboxylic acid to form the corresponding acid chloride. This is then reacted with piperidine to form the intermediate, which is further reduced to the final product using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
{3-(4-fluorobenzyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and anti-tumor activities. Moreover, it has been shown to modulate the immune system and enhance the production of cytokines.
Eigenschaften
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14-10-22-17(11-21-14)18(25)23-8-2-7-19(12-23,13-24)9-15-3-5-16(20)6-4-15/h3-6,10-11,24H,2,7-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPCUXGWBQFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(C2)(CC3=CC=C(C=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6063137.png)
![ethyl 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6063156.png)


![N-[3-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B6063178.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2-butyl-1H-imidazol-4-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6063183.png)
![4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B6063192.png)
![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide](/img/structure/B6063199.png)
![5-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6063201.png)
![[1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6063215.png)
![N-(3-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B6063224.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B6063237.png)

![ethyl 4-({3-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B6063256.png)